molecular formula C18H16FN3OS B2511061 N-(4-fluorobenzyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 851130-89-7

N-(4-fluorobenzyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2511061
CAS No.: 851130-89-7
M. Wt: 341.4
InChI Key: RFVDYCNGERWXIH-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16FN3OS and its molecular weight is 341.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • A study demonstrated the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were screened for their potential antitumor activity in vitro against a range of human tumor cell lines. Among these compounds, certain derivatives showed considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Synthesis and Evaluation of Novel Compounds

  • Research into the synthesis, molecular modeling, and anticancer screening of some new imidazothiadiazole analogs was conducted. This study involved the heterocyclization of precursors to synthesize N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were then evaluated for cytotoxic activities against various cancer cell lines, showing powerful results particularly against breast cancer (Abu-Melha, 2021).

Potential Radioligands for Imaging

  • Another study focused on the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-[18F]fluorobenzyl ether, a potential histamine H3 receptor ligand, labeled with 18F for clinical PET studies. This compound offers a promising avenue for the development of radioligands suitable for imaging applications in clinical settings (Iwata et al., 2000).

Antibacterial and Antioxidant Activities

  • The synthesis and antibacterial evaluation of N-phenylacetamide derivatives containing 4-arylthiazole moieties were explored. This research aimed at introducing the thiazole moiety into the amide scaffold, with the compounds showing promising results against various bacteria, demonstrating the potential of these derivatives as leads in the design of new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c19-15-8-6-14(7-9-15)12-21-17(23)13-24-18-20-10-11-22(18)16-4-2-1-3-5-16/h1-11H,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVDYCNGERWXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326989
Record name N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851130-89-7
Record name N-[(4-fluorophenyl)methyl]-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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